"Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" CAS number 649757-02-8 properties
"Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" CAS number 649757-02-8 properties
This guide serves as an in-depth technical resource for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8), a specialized benzophenone derivative utilized primarily as a high-performance photoinitiator and advanced organic intermediate.
CAS 649757-02-8
Executive Summary
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8) is a lipophilic, substituted benzophenone derivative. Structurally, it consists of a methyl benzoate moiety linked via a carbonyl bridge to a 2,5-diisopropylbenzene ring. This unique substitution pattern imparts enhanced solubility in non-polar monomers and oligomers compared to standard methyl benzoylbenzoate (OMBB), making it a critical candidate for UV-curable formulations (inks, coatings, and adhesives) where low migration and high compatibility are required. Additionally, it serves as a versatile building block for the synthesis of complex benzoic acid derivatives in pharmaceutical discovery.
Physicochemical Profile
The molecule's dual isopropyl substitution significantly alters its physical properties, lowering its melting point relative to unsubstituted analogs and increasing its lipophilicity (LogP).
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| Chemical Name | Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate | IUPAC |
| Synonyms | Methyl 4-(2,5-diisopropylbenzoyl)benzoate; 4-(2,5-Diisopropylbenzoyl)benzoic acid methyl ester | |
| CAS Number | 649757-02-8 | |
| Molecular Formula | C₂₁H₂₄O₃ | |
| Molecular Weight | 324.41 g/mol | |
| Physical State | White to Off-white Crystalline Powder | |
| Melting Point | 68°C – 72°C (Typical) | Lower than OMBB due to steric bulk |
| Solubility | Soluble in DCM, Toluene, Acrylates; Insoluble in Water | High compatibility with UV resins |
| UV Absorption | λmax ~255 nm, ~330 nm (n-π* transition) | Typical Benzophenone spectrum |
| LogP (Predicted) | ~4.95 | Highly Lipophilic |
Synthesis & Manufacturing Workflow
The industrial synthesis of CAS 649757-02-8 typically follows a Friedel-Crafts Acylation pathway. This route ensures high regioselectivity due to the directing effects of the isopropyl groups on the benzene ring.
Core Reaction Logic
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Precursors: The synthesis couples 1,4-Diisopropylbenzene with Monomethyl terephthaloyl chloride (4-chlorocarbonylbenzoic acid methyl ester).
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Catalysis: Aluminum Chloride (AlCl₃) serves as the Lewis acid catalyst.
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Regiochemistry: The acylation occurs at the position ortho to one isopropyl group (and meta to the other), yielding the 2,5-substitution pattern on the benzoyl ring relative to the carbonyl linkage.
Experimental Protocol (Bench Scale)
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Charge: In a dry reactor, dissolve 1.0 eq of Monomethyl terephthaloyl chloride in Dichloromethane (DCM).
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Activation: Cool to 0-5°C. Add 1.1 eq of AlCl₃ portion-wise to form the acylium ion complex.
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Addition: Add 1.0 eq of 1,4-Diisopropylbenzene dropwise, maintaining temperature <10°C.
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Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC.
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Quench: Pour reaction mixture into ice-water/HCl solution to hydrolyze aluminum complexes.
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Workup: Separate organic layer, wash with NaHCO₃ (aq) and Brine. Dry over MgSO₄.
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Purification: Recrystallize from Methanol/Hexane to obtain the target ester.
Synthesis Pathway Diagram
Figure 1: Friedel-Crafts synthesis pathway for CAS 649757-02-8, highlighting key reagents and process steps.
Application Science: Photoinitiation Mechanism
As a benzophenone derivative, CAS 649757-02-8 functions primarily as a Type II Photoinitiator . Unlike Type I initiators (which cleave), Type II initiators require a co-initiator (synergist) to generate radicals.
Mechanism of Action
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Excitation: Upon UV irradiation (250–350 nm), the molecule absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (S₁), which rapidly undergoes Intersystem Crossing (ISC) to the excited triplet state (T₁).
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Hydrogen Abstraction: The long-lived T₁ state abstracts a hydrogen atom from a tertiary amine synergist (e.g., MDEA or amine-modified acrylate).
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Radical Generation: This process yields a ketyl radical (inactive) and an aminoalkyl radical (active). The aminoalkyl radical initiates the polymerization of acrylates.
Why use this specific derivative?
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Reduced Odor: The high molecular weight (324 g/mol ) reduces volatility compared to Benzophenone (182 g/mol ).
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Solubility: The isopropyl groups disrupt pi-stacking, preventing crystallization in liquid monomer blends.
Photoinitiation Pathway Diagram
Figure 2: Norrish Type II photoinitiation mechanism involving hydrogen abstraction from an amine synergist.
Quality Control & Analytical Protocols
To ensure suitability for high-end applications (e.g., electronics coatings or pharmaceutical intermediates), strict QC is required.
HPLC Method for Purity Assessment
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water + 0.1% Phosphoric Acid.
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Mobile Phase B: Acetonitrile (ACN).
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Gradient: 60% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm.
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Retention Time: Expect elution ~8–10 min (highly retained due to lipophilicity).
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Acceptance Criteria: Purity ≥ 98.0% (Area %).
Impurity Profile
Common impurities include:
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Unreacted 1,4-Diisopropylbenzene: Detectable by GC-FID.
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Hydrolyzed Acid: 4-(2,5-diisopropylbenzoyl)benzoic acid (from ester hydrolysis). Detectable by HPLC (elutes earlier than ester).
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Isomers: 2,6-diisopropyl isomers (rare due to steric hindrance, but possible).
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is proprietary to manufacturers, handling should follow protocols for substituted benzophenones .
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Hazard Classification:
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Irritation: Category 2A (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).
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Handling:
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Use in a well-ventilated fume hood.
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Wear nitrile gloves and safety goggles.
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Avoid dust formation (combustible dust hazard).
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Storage:
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Store in a cool, dry place away from strong oxidizing agents.
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Keep container tightly closed to prevent moisture absorption (hydrolysis risk).
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References
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Chemical Identity & Properties: ChemSrc Database. "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate - CAS 649757-02-8". Link
- Benzophenone Photoinitiators: Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (General reference for Benzophenone Type II mechanism).
- Friedel-Crafts Acylation: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational chemistry for synthesis protocol).
- Analytical Methodologies: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley. (Basis for reverse-phase protocol design).
